molecular formula C8H15NO4 B12043790 Methyl (methoxycarbonyl)-L-valinate

Methyl (methoxycarbonyl)-L-valinate

Cat. No.: B12043790
M. Wt: 189.21 g/mol
InChI Key: QWGFBSMKDNXREL-LURJTMIESA-N
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Description

N-methoxycarbonyl-L-Valine Methyl Ester, AldrichCPR, is a chemical compound with the empirical formula C8H15NO4. It is a derivative of L-valine, an essential amino acid, and is often used in various chemical and biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxycarbonyl-L-Valine Methyl Ester typically involves the esterification of L-valine with methanol in the presence of a catalyst. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Methanol or other alcohols

Industrial Production Methods

Industrial production methods for N-methoxycarbonyl-L-Valine Methyl Ester may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-methoxycarbonyl-L-Valine Methyl Ester can undergo various chemical reactions, including:

    Hydrolysis: Conversion to L-valine and methanol in the presence of water and an acid or base.

    Substitution: Reaction with nucleophiles to replace the methoxycarbonyl group.

    Oxidation and Reduction: Although less common, it can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

N-methoxycarbonyl-L-Valine Methyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methoxycarbonyl-L-Valine Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic hydrolysis, leading to the release of L-valine and methanol, which can then participate in further biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N-ethoxycarbonyl-L-Valine-OH
  • N-Methyl-L-valine
  • N-CARBOBENZYLOXYLGLYCYL-L-VALINE
  • N- (tert-Butoxycarbonyl)-L-valine methyl ester
  • N-BENZYLOXYCARBONYL-L-ISOLEUCYL-L-VALINE

Uniqueness

N-methoxycarbonyl-L-Valine Methyl Ester is unique due to its specific methoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

methyl (2S)-2-(methoxycarbonylamino)-3-methylbutanoate

InChI

InChI=1S/C8H15NO4/c1-5(2)6(7(10)12-3)9-8(11)13-4/h5-6H,1-4H3,(H,9,11)/t6-/m0/s1

InChI Key

QWGFBSMKDNXREL-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)OC

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)OC

Origin of Product

United States

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